![molecular formula C16H10BrN3O3S B2926217 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 300569-82-8](/img/structure/B2926217.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a chemical compound that has been studied for its pharmacological activities . It is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(4-Bromophenyl)-4-thiazolamine and 2-mercapto-3-(2-methylphenyl)-2-propenoic acid . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .Molecular Structure Analysis
The molecular structure of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The crystal structure of a similar compound, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)-2-sulfanylprop-2-enamide hydrate, has been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” include the reaction of 2-(4-Bromophenyl)-4-thiazolamine with 2-mercapto-3-(2-methylphenyl)-2-propenoic acid .科学的研究の応用
Anticonvulsant Quality Control
A study developed quality control methods for promising anticonvulsant substances derived from 1,3,4-thiadiazole, demonstrating the relevance of such compounds in pharmaceutical research. Although the specific compound of interest is not directly mentioned, the methodology and focus on anticonvulsants highlight the broader category's potential, which includes N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (Sych et al., 2018).
Spectroscopic and Structural Analysis
Research into the synthesis, crystal structure, and spectroscopic properties of similar benzamide derivatives has led to insights into their structural-property relationships and potential antitumor activities. These studies suggest the importance of such analyses in understanding the chemical and biological behaviors of these compounds (He et al., 2014).
Antimicrobial Evaluation
Derivatives of 4-thiazolidinone, including those related to the compound of interest, have been prepared and evaluated for their antimicrobial activity. This research highlights the potential of these derivatives in developing new antimicrobial agents (Deep et al., 2014).
Crystal Engineering and Molecular Interactions
Studies on crystal engineering with hydrogen and halogen bonds provide insights into how these interactions can be exploited for crystal design, which is relevant for designing materials with specific properties. Such research can inform the development of new materials based on N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (Saha et al., 2005).
Vibrational Spectroscopic Analysis and Molecular Docking
A comparative vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide has been conducted, along with molecular docking studies to predict its antibacterial efficacy. This research demonstrates the compound's potential applications in electro-optical devices and as an antibacterial drug (Dwivedi & Kumar, 2019).
将来の方向性
The future directions for the study of “N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” could involve further exploration of its pharmacological activities. The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that these compounds displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPPMNQLNBZAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

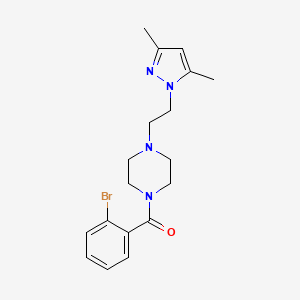
![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)
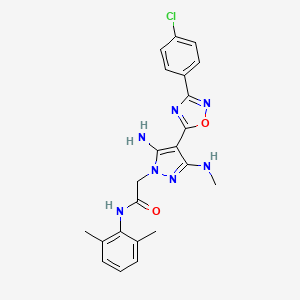
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)
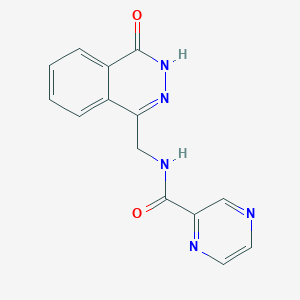
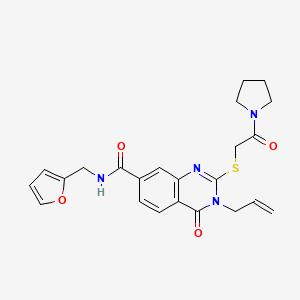
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2926148.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2926150.png)
![Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926151.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)
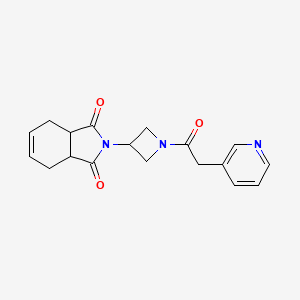
![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2926155.png)
![3-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2926156.png)